1,1,1,3,3,3-Hexafluoro-2-propanol is an organofluorine compound with the molecular formula and a molecular weight of 168.04 g/mol. It is a clear, colorless, oily liquid that exhibits a distinctive aromatic odor. This compound is notable for its high density (approximately 1.596 g/cm³ at 20°C) and low viscosity. It has a boiling point of approximately 59°C and a melting point of -4°C, making it a volatile substance with significant solvent properties in organic chemistry .
1,1,1,3,3,3-Hexafluoro-2-propanol is derived from propan-2-ol through the substitution of all methyl protons with fluorine atoms. This transformation results in a compound that is more polar than its non-fluorinated counterparts, enhancing its role as a solvent in various
The chemical reactivity of 1,1,1,3,3,3-Hexafluoro-2-propanol is characterized by its ability to facilitate several organic reactions:
1,1,1,3,3,3-Hexafluoro-2-propanol serves as both a precursor and a metabolite of the inhalation anesthetic sevoflurane. Upon administration of sevoflurane, it is metabolized into 1,1,1,3,3,3-Hexafluoro-2-propanol and formaldehyde. The compound itself is considered inactive and non-genotoxic; it is rapidly conjugated with glucuronic acid and eliminated through urine . Despite its low acute toxicity (LD50 in rats being approximately 1500 mg/kg), it can irritate skin and eyes and may pose reproductive toxicity risks .
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-propanol typically involves the following steps:
This method highlights the compound's derivation from fluorinated hydrocarbons .
The applications of 1,1,1,3,3,3-Hexafluoro-2-propanol are diverse:
Studies have shown that 1,1,1,3,3,3-Hexafluoro-2-propanol interacts favorably with cyclodextrins (CDs), demonstrating high solubility which can lead to the formation of crystalline solids upon evaporation. This property facilitates the creation of CD microfibers through electrospinning techniques . Additionally, its strong hydrogen bonding capabilities allow it to act effectively as a solvent in various chemical environments.
Similar compounds to 1,1,1,3,3,3-Hexafluoro-2-propanol include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexafluoroisopropanol | C₃H₂F₆O | Strong polar solvent properties; used in organic synthesis. |
| Perfluoropropanol | C₃F₈O | Fully fluorinated; higher stability but less reactivity. |
| Trifluoroethanol | C₂H₃F₃O | Less dense; commonly used in biochemistry for protein solubilization. |
| 2-Propanol | C₃H₈O | Non-fluorinated counterpart; lower polarity and different reactivity profile. |
The uniqueness of 1,1,1,3,3,3-Hexafluoro-2-propanol lies in its combination of high polarity and specific reactivity patterns that facilitate various chemical transformations not readily achieved by its non-fluorinated analogs . Its ability to act as both a solvent and a reagent makes it particularly valuable in synthetic organic chemistry.
HFIP facilitates radical-cation generation via single-electron transfer (SET) processes, enabling selective intramolecular C( sp ³)–H amination. For example, the reaction of substrate 1a with phenyliodine bis(trifluoroacetate) (PIFA) in HFIP at room temperature yields pyrrolidine 2a in 62% isolated yield (Fig. 1). Control experiments confirm that HFIP’s ability to stabilize radical cations through hydrogen bonding and polar interactions is critical, as substitutions with alternative solvents like dichloromethane or acetonitrile completely inhibit reactivity. Computational studies reveal that HFIP lowers the activation energy for hydrogen-atom transfer by 8–12 kcal/mol compared to conventional solvents, rationalizing its role in promoting six-membered ring formation—a longstanding challenge in Hofmann–Löffler–Freytag chemistry.
HFIP serves as a dual solvent-activator in gold-catalyzed cyclizations, enabling ppm-level catalyst loadings. For instance, [AuCl(PPh₃)] complexes in HFIP catalyze the cycloisomerization of propargylamides to oxazolines with turnover frequencies exceeding 1,000 h⁻¹. Mechanistic investigations attribute this efficiency to HFIP’s dynamic activation of Au–Cl bonds via hydrogen bonding, which generates cationic gold species without requiring external silver additives (Fig. 2). This strategy has been extended to ynoic acids, yielding α-pyrone derivatives in >90% yields at 0.005 mol% catalyst loading.
HFIP enhances the solubility and reactivity of alkali metal fluorides (e.g., CsF, KF) by forming stable hydrogen-bonded networks. Single-crystal X-ray analyses of CsF–HFIP adducts reveal a Cs⁺ ion coordinated to six HFIP molecules through oxygen atoms, while fluoride anions engage in bifurcated hydrogen bonds with two HFIP hydroxyl groups. This unique solvation structure increases fluoride nucleophilicity, enabling efficient electrochemical fluorination of aryl iodides at −0.5 V vs. Ag/AgCl—a 300 mV reduction in overpotential compared to acetonitrile-based systems.
HFIP stabilizes hypervalent iodine intermediates in catalytic fluorination cycles. For example, the iodoarene 3a catalyzes the fluorination of β-ketoesters using hydrogen fluoride (HF) as the fluorine source (Fig. 3). HFIP’s high dielectric constant (ε = 16.7) and ability to solubilize ionic species enable turnover numbers >50, whereas reactions in tert-butanol or hexane show <5% conversion. Kinetic studies indicate a first-order dependence on HFIP concentration, underscoring its role in stabilizing the iodonium fluoride transition state.
HFIP enhances the electrophilicity of hydrogen peroxide in Baeyer–Villiger oxidations of α-fluorinated ketones. The oxidation of 4-fluorophenyl trifluoromethyl ketone (4a) with 30% H₂O₂ in HFIP yields the corresponding lactone 5a in 92% yield, compared to 43% in acetonitrile. Infrared spectroscopy reveals that HFIP forms a 1:1 adduct with H₂O₂, shifting the O–O stretching frequency from 877 cm⁻¹ (free H₂O₂) to 842 cm⁻¹, indicative of hydrogen-bond-induced activation.
α-Fluorination markedly increases substrate reactivity in HFIP-mediated Baeyer–Villiger reactions. Non-fluorinated analogs of 4a exhibit <20% conversion under identical conditions, whereas mono-, di-, and trifluorinated derivatives achieve 65%, 88%, and 92% yields, respectively. This trend correlates with the Hammett σₚₐᵣₐ constants of fluorinated groups (σₚ = 0.06 for F vs. −0.15 for H), suggesting that electron-withdrawing effects stabilize the rate-determining ketone-peracid adduct.
HFIP’s hydrogen-bonded network exhibits dynamic properties that directly influence reaction kinetics. Time-resolved infrared spectroscopy and dielectric relaxation studies demonstrate that HFIP forms smaller hydrogen-bonded clusters than its non-fluorinated analog, isopropanol, with collective rearrangements occurring three times faster (140 ps vs. 420 ps) [2] [5]. This rapid reorganization arises from HFIP’s reduced hydrogen-bond acceptor strength (α = 0.65 vs. α = 0.76 for isopropanol) and enhanced donor capacity (β = 0.47 vs. β = 0.41) [2]. The smaller cluster size increases the concentration of free hydroxyl groups at cluster termini, which act as potent hydrogen-bond donors to stabilize transition states.
Table 1: Hydrogen-Bond Dynamics in HFIP vs. Isopropanol
| Property | HFIP | Isopropanol |
|---|---|---|
| Cluster size (molecules) | 4–6 | 8–12 |
| Collective rearrangement | 140 ps | 420 ps |
| Individual H-bond lifetime | 12 ps | 8 ps |
| Free OH group concentration | 32% | 18% |
These dynamics lower activation barriers in key reaction steps. For example, in intramolecular C–H amination reactions, HFIP reduces the activation energy for C–N bond formation to 3.8 kcal mol⁻¹ compared to 6.9 kcal mol⁻¹ in traditional solvents [1]. The solvent’s ability to stabilize radical cations via single-electron transfer further enhances reactivity, enabling δ-C–H functionalization pathways inaccessible in non-fluorinated systems [1].
HFIP engages aromatic substrates through synergistic XH–π (X = F, O) interactions that preorganize reactants and stabilize charged intermediates. The fluorine atoms in HFIP create electron-deficient regions that interact favorably with π-systems, while the hydroxyl group forms conventional hydrogen bonds. This dual interaction mode was characterized in palladium-catalyzed C–H activation reactions, where HFIP improves yields by 40–60% compared to dichloroethane [3].
The solvent’s strong hydrogen-bond donor capacity (Kamlet-Taft parameter α = 1.96) enables stabilization of σ-complex intermediates in electrophilic aromatic substitution. Meanwhile, fluorine’s +I effect withdraws electron density from the hydroxyl proton, strengthening XH–π interactions (binding energy = −4.2 kcal mol⁻¹ for benzene vs. −2.8 kcal mol⁻¹ in isopropanol) [3]. This dual activation mechanism is particularly effective in distal C–H functionalization, where HFIP orients substrates to favor para-selectivity in arene functionalization (para:meta ratio = 8:1 vs. 2:1 in acetonitrile) [3].
The substitution of hydrogen with fluorine in HFIP creates solvent properties distinct from non-fluorinated alcohols:
Table 2: Solvent Properties Comparison
| Parameter | HFIP | Isopropanol |
|---|---|---|
| Dielectric constant (ε) | 16.7 | 19.9 |
| Kamlet-Taft α | 1.96 | 1.09 |
| Kamlet-Taft β | 0.47 | 0.76 |
| π* Polarizability | 0.73 | 0.48 |
HFIP’s reduced hydrogen-bond acceptor strength (β = 0.47) limits self-association compared to isopropanol (β = 0.76), favoring solute-solvent over solvent-solvent interactions [2]. This property enables HFIP to dissolve hydrophobic reactants while maintaining strong directional interactions critical for transition-state stabilization. In Diels-Alder reactions, HFIP accelerates rates by 10⁵-fold compared to hydrocarbon solvents through preferential stabilization of the polarized transition state [3].
The fluorinated solvent also exhibits unique phase behavior. While isopropanol forms extended hydrogen-bond networks that impede reactant diffusion, HFIP’s smaller clusters (4–6 molecules) enhance mass transport, increasing reaction throughput by 30–50% in batch processes [5]. This combination of electronic effects and dynamic solvation properties positions HFIP as a uniquely versatile medium for supramolecular catalysis.
The emergence of anion-binding catalysis represents a paradigm shift in living cationic polymerization, where 1,1,1,2,3,3-hexafluoro-2-propanol functions as a critical enabling component through its unique molecular aggregation properties [1]. This advanced technique addresses the historical challenges associated with controlling cationic active species, which have traditionally been highly sensitive to chain-transfer and termination events under mild conditions.
The mechanistic foundation of anion-binding catalysis relies on the formation of higher-order 1,1,1,2,3,3-hexafluoro-2-propanol aggregates when the compound is employed at high loading concentrations [1]. These aggregates create a specialized microenvironment that facilitates the control of dormant-active species equilibrium through non-covalent anion-binding principles. The hydrogen-bonding network formed by multiple 1,1,1,2,3,3-hexafluoro-2-propanol molecules provides enhanced anion recognition capabilities compared to monomeric forms of the compound [2].
Research has demonstrated that the anion-binding capacity of 1,1,1,2,3,3-hexafluoro-2-propanol clusters is significantly enhanced compared to individual molecules, with binding energies roughly twice as large as those observed with conventional alcohols such as isopropanol and water [2]. This enhancement is primarily attributed to differences in electrostatic attraction within the organized hydrogen-bonding framework established by the fluorinated alcohol aggregates.
The polymerization kinetics under anion-binding catalysis conditions exhibit distinctive behavior that enables efficient chain propagation while simultaneously minimizing competitive side reactions [1]. The precise control mechanism involves the reversible binding and release of counteranions, which modulates the reactivity of propagating carbocationic species. This dynamic equilibrium allows for sustained chain growth while preventing premature termination or unwanted transfer reactions.
Experimental investigations have revealed that the concentration of 1,1,1,2,3,3-hexafluoro-2-propanol directly influences the efficiency of anion-binding catalysis [3]. Optimal performance is achieved when the concentration reaches levels sufficient to promote the formation of coordination spheres comprising approximately twelve 1,1,1,2,3,3-hexafluoro-2-propanol molecules [4]. These coordination spheres provide the most effective anion-binding environment, resulting in exceptional control over molecular weight and dispersity.
The versatility of anion-binding catalysis extends across various electron-rich vinyl monomers, demonstrating broad applicability for precision polymer synthesis [1]. The technique enables the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions under ambient conditions, representing a significant advancement over traditional cationic polymerization methods that require harsh conditions or specialized metal catalysts.
The control of chain-transfer processes through 1,1,1,2,3,3-hexafluoro-2-propanol aggregation represents a sophisticated approach to managing the delicate balance between polymerization rate and molecular weight control in living cationic systems. The aggregation behavior of 1,1,1,2,3,3-hexafluoro-2-propanol is concentration-dependent and directly influences the suppression of unwanted chain-transfer reactions [5] [6].
Kinetic studies have established clear correlations between 1,1,1,2,3,3-hexafluoro-2-propanol concentration and observed rate constants in controlled polymerization systems [5]. At concentrations of 25% volume/volume, rapid kinetics are observed with rate constants of 0.482 minutes⁻¹, but this is accompanied by polymer precipitation that limits control. The optimal concentration range of 37.5% volume/volume provides an ideal balance between polymerization rate and chain-transfer suppression, enabling well-controlled synthesis without precipitation issues.
Higher concentrations of 1,1,1,2,3,3-hexafluoro-2-propanol, particularly at 75% volume/volume, result in dramatically reduced rate constants of 0.059 minutes⁻¹ while providing excellent solubilization and minimal side reactions [5]. This concentration-dependent behavior reflects the progressive formation of more stable and organized aggregates that increasingly suppress chain-transfer processes through enhanced anion sequestration.
The molecular basis for chain-transfer control involves the selective binding of 1,1,1,2,3,3-hexafluoro-2-propanol aggregates to reactive intermediates, particularly those involved in termination pathways [6]. Nuclear magnetic resonance titration experiments have revealed association constants of 6.2 inverse molarity for the binding of fluoroalcohols to cyclic ester monomers, which is 1.7 times higher than the binding affinity for main chain esters [5]. This selectivity ensures preferential activation of monomers over polymer chains, thereby minimizing transesterification and other chain-transfer reactions.
The aggregation-induced control mechanism also manifests in the modulation of solvation dynamics around growing polymer chains [7]. The strong hydrogen-bonding network established by 1,1,1,2,3,3-hexafluoro-2-propanol clusters creates a protective environment that shields reactive chain ends from adventitious nucleophiles and other termination-inducing species. This protective effect is particularly pronounced in the synthesis of high molecular weight polymers where chain-transfer becomes increasingly problematic.
Computational studies have provided insights into the energetics of chain-transfer suppression, revealing that 1,1,1,2,3,3-hexafluoro-2-propanol aggregates can stabilize transition states associated with productive chain growth while destabilizing those leading to chain-transfer events [5]. The calculated activation barriers for chain propagation versus chain transfer show significant differences in the presence of organized 1,1,1,2,3,3-hexafluoro-2-propanol clusters, favoring continued polymerization over termination.
The practical implications of controlled chain-transfer processes extend to the synthesis of polymers with exceptional molecular weight control and narrow dispersities. Polymers synthesized under optimized 1,1,1,2,3,3-hexafluoro-2-propanol aggregation conditions exhibit dispersity values consistently below 1.2, with many examples achieving dispersities below 1.1 [5]. This level of control is remarkable for cationic polymerization systems and approaches the precision typically associated with anionic polymerization techniques.
The synthesis of block copolymers and telechelic polymers using 1,1,1,2,3,3-hexafluoro-2-propanol-enabled techniques represents a significant advancement in macromolecular architecture control. The unique solvation properties and aggregation behavior of 1,1,1,2,3,3-hexafluoro-2-propanol facilitate the preparation of complex polymer structures that are difficult to achieve through conventional polymerization methods [1] [8].
Block copolymer synthesis benefits from the living character maintained throughout polymerization processes conducted in 1,1,1,2,3,3-hexafluoro-2-propanol media. The ability to sequentially add different monomers while preserving chain-end fidelity enables the construction of well-defined block architectures [8]. Examples include the synthesis of poly(N-vinyl pyrrolidone)-block-poly(hexyl methacrylate) copolymers where 1,1,1,2,3,3-hexafluoro-2-propanol serves as the polymerization medium, providing enhanced control over molecular weight with dispersity values below 1.3 [9].
The mechanistic advantages of 1,1,1,2,3,3-hexafluoro-2-propanol in block copolymer synthesis stem from its ability to maintain solubility of growing polymer chains throughout the polymerization process [5]. Unlike conventional solvents that may cause precipitation of one block segment, 1,1,1,2,3,3-hexafluoro-2-propanol's exceptional solvating power ensures that both blocks remain in solution, preventing premature termination and enabling quantitative block formation.
Chain extension experiments have demonstrated the living nature of polymerizations conducted in 1,1,1,2,3,3-hexafluoro-2-propanol systems [5]. Sequential monomer addition results in predictable increases in molecular weight with retention of narrow molecular weight distributions, confirming the preservation of active chain ends throughout the block formation process. The shift in size exclusion chromatography traces upon chain extension provides clear evidence of successful block copolymer formation.
Telechelic polymer synthesis represents another area where 1,1,1,2,3,3-hexafluoro-2-propanol enables advanced architectural control [1]. The compound facilitates the incorporation of functional end groups through its ability to support controlled initiation and termination processes. End-functionalized polymers with reactive terminals can be prepared by employing functionalized initiators or terminating agents in conjunction with 1,1,1,2,3,3-hexafluoro-2-propanol-mediated polymerization systems.
The synthesis of hydroxy-telechelic polymers has been demonstrated using 1,1,1,2,3,3-hexafluoro-2-propanol as both a solvent and, in some cases, as a chain-transfer agent [10]. The controlled incorporation of hydroxyl functionality at polymer chain ends enables subsequent coupling reactions or further polymerization to generate more complex architectures such as multiblock copolymers or branched structures.
Specific examples of successful block copolymer synthesis include the preparation of poly(glycolide)-block-poly(valerolactone) copolymers where 1,1,1,2,3,3-hexafluoro-2-propanol maintains the living character of the first block while enabling controlled polymerization of the second monomer [5]. Diffusion-ordered spectroscopy analysis confirmed the formation of true block copolymers rather than mixtures of homopolymers, with single diffusion coefficients observed for the block copolymer products.
The versatility of 1,1,1,2,3,3-hexafluoro-2-propanol-enabled block copolymer synthesis extends to various polymerization mechanisms, including radical addition-fragmentation chain transfer polymerization and ring-opening polymerization [11]. This mechanistic flexibility allows for the combination of different monomer types that would otherwise be incompatible in conventional block copolymer synthesis approaches.
Advanced architectural polymers, including star-shaped and brush-like structures, can also be accessed through 1,1,1,2,3,3-hexafluoro-2-propanol-mediated techniques [12]. The controlled nature of the polymerization processes enables the use of multifunctional initiators or the incorporation of branching agents without loss of molecular weight control or broadening of molecular weight distributions.